molecular formula C22H19Cl3N4O2 B15078423 2-Phenoxy-N-(2,2,2-trichloro-1-(4-(phenyldiazenyl)anilino)ethyl)acetamide CAS No. 883832-35-7

2-Phenoxy-N-(2,2,2-trichloro-1-(4-(phenyldiazenyl)anilino)ethyl)acetamide

Cat. No.: B15078423
CAS No.: 883832-35-7
M. Wt: 477.8 g/mol
InChI Key: CBJMOHMLEGRGAN-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₁₈Cl₃N₅O₄S (as per , though discrepancies in naming conventions exist across sources) . Structure: Features a trichloroethyl backbone, a phenyldiazenyl (azo) group, and an acetamide moiety. The compound’s complexity arises from halogenation (Cl₃), azo linkages, and steric effects from the ethyl-phenoxy arrangement.

Synthesis: Multi-step reactions requiring precise catalysts (e.g., triethylamine) and solvents (e.g., DMSO), with purification via chromatography .
Applications:

  • Chemical: Intermediate in synthesizing heterocycles or agrochemicals.

Properties

CAS No.

883832-35-7

Molecular Formula

C22H19Cl3N4O2

Molecular Weight

477.8 g/mol

IUPAC Name

2-phenoxy-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]acetamide

InChI

InChI=1S/C22H19Cl3N4O2/c23-22(24,25)21(27-20(30)15-31-19-9-5-2-6-10-19)26-16-11-13-18(14-12-16)29-28-17-7-3-1-4-8-17/h1-14,21,26H,15H2,(H,27,30)

InChI Key

CBJMOHMLEGRGAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-Phenoxy-N-(2,2,2-trichloro-1-(4-(phenyldiazenyl)anilino)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H18Cl3N3O2
  • Molecular Weight : 427.7 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=N(C6=CC=CC=C6)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it is believed to inhibit certain enzymes or receptors involved in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as growth and proliferation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have demonstrated that derivatives with diazenyl groups can effectively induce apoptosis in cancer cells by activating caspase pathways. This suggests that the compound may hold promise as a potential anticancer agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a concentration-dependent cytotoxicity, with significant cell death observed at higher concentrations. For example:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These findings support the hypothesis that the compound could be developed into a therapeutic agent for specific cancers.

Case Studies

  • Study on Anticancer Effects :
    A recent study evaluated the efficacy of this compound against breast cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Mechanistic Insights :
    Another investigation focused on the mechanistic aspects of the compound's action. It was found that the compound interacts with the DNA repair enzyme PARP (Poly (ADP-ribose) polymerase), inhibiting its activity and leading to increased DNA damage in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of trichloroethyl , phenyldiazenyl , and acetamide groups. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name (IUPAC) Molecular Formula Key Substituents Biological Activity Key Differences vs. Target Compound References
2-Fluoro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-acetamide C₁₆H₁₄Cl₃FN₄O Fluorine atom, phenylazo group Antimicrobial, enzyme inhibition Lacks phenoxy group; fluorine enhances polarity
2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide C₁₈H₁₆Br₂Cl₃N₃OS Bromine, methyl, carbothioyl Anticancer, agrochemical Replaces acetamide with carbothioyl; Br increases lipophilicity
3-Chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide C₂₃H₁₉Cl₄N₅OS Benzamide core, methyl-diazenyl Anti-inflammatory Benzamide vs. acetamide; methyl reduces solubility
2-Phenoxy-N-(4-phenoxyphenyl)acetamide C₂₀H₁₇NO₃ Dual phenoxy groups Anticancer Simpler structure; lacks halogens and azo groups
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(trichloroethyl)acetamide C₂₃H₁₈Cl₃N₅O₄S Benzisothiazol ring, sulfone Enzyme modulation Benzisothiazol adds metabolic stability

Key Insights:

Halogenation: The trichloroethyl group in the target compound enhances electrophilicity, improving interactions with biological targets (e.g., enzymes) compared to non-halogenated analogs .

Azo Group: The phenyldiazenyl moiety enables π-π stacking with aromatic residues in proteins, a feature absent in simpler acetamides like 2-Phenoxy-N-(4-phenoxyphenyl)acetamide .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, F): Increase reactivity and binding affinity but may reduce bioavailability due to polarity .
  • Bulkier Groups (e.g., benzisothiazol in ): Improve metabolic stability but limit membrane permeability .

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